BenchChemオンラインストアへようこそ!

4-(Piperidin-2-yl)pyrimidine dihydrochloride

pKa modulation regioisomer comparison physicochemical profiling

4-(Piperidin-2-yl)pyrimidine dihydrochloride is the definitive 4-pyrimidinyl regioisomer featuring a piperidin-2-yl stereocenter, supplied as the dihydrochloride salt for enhanced aqueous solubility. Unlike the free base (CAS 1248619-27-3) or 2-pyrimidinyl isomers, this salt ensures reliable dissolution in DMF/water mixtures for parallel library synthesis. The racemic form can be resolved to (R)- or (S)-enantiomers. C6-unsubstituted pyrimidine allows systematic SAR exploration. Ensure you procure the 4-substituted isomer to maintain synthetic route fidelity and biological assay comparability.

Molecular Formula C9H15Cl2N3
Molecular Weight 236.14 g/mol
CAS No. 1361112-28-8
Cat. No. B1402721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-2-yl)pyrimidine dihydrochloride
CAS1361112-28-8
Molecular FormulaC9H15Cl2N3
Molecular Weight236.14 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NC=NC=C2.Cl.Cl
InChIInChI=1S/C9H13N3.2ClH/c1-2-5-11-8(3-1)9-4-6-10-7-12-9;;/h4,6-8,11H,1-3,5H2;2*1H
InChIKeyNMNISCWTRKRDFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-2-yl)pyrimidine Dihydrochloride (CAS 1361112-28-8): Core Building Block Identity and Procurement Baseline


4-(Piperidin-2-yl)pyrimidine dihydrochloride (CAS 1361112-28-8) is a heterocyclic building block featuring a pyrimidine ring substituted at the 4-position with a piperidin-2-yl moiety, supplied as the dihydrochloride salt (C₉H₁₅Cl₂N₃, MW 236.14) . The compound belongs to the piperidinylpyrimidine class, a privileged scaffold in medicinal chemistry that serves as a bioisostere for phenyl and other aromatic systems in kinase inhibitor, anti-inflammatory, and antiviral drug discovery programs [1]. Its structural identity is defined by three key features: the 4-substitution pattern on the pyrimidine, the 2-attachment point on the piperidine ring (which introduces a stereogenic center), and the dihydrochloride salt form that enhances aqueous solubility relative to the free base .

Why Generic Substitution Is Not Advisable for 4-(Piperidin-2-yl)pyrimidine Dihydrochloride Procurement


The piperidinylpyrimidine scaffold presents multiple regioisomeric and salt-form variations that are not functionally interchangeable. The pyrimidine substitution position (C2, C4, or C5) dictates the electronic environment of the ring nitrogens, altering pKa, hydrogen-bonding capacity, and vector geometry for fragment elaboration by up to 120° . Simultaneously, the piperidine attachment point (C2 vs. C3 vs. C4) determines whether the compound is chiral (piperidin-2-yl) or achiral, with profound implications for downstream enantioselective synthesis . Furthermore, the dihydrochloride salt provides aqueous solubility advantages over the free base (CAS 1248619-27-3) that are critical for aqueous-phase reactions, biological assay preparation, and salt metathesis strategies . Substituting any regioisomer or salt form introduces uncontrolled variables in pKa, solubility, chirality, and reactivity that can compromise synthetic route reproducibility and biological assay comparability.

Quantitative Differentiation Evidence: 4-(Piperidin-2-yl)pyrimidine Dihydrochloride vs. Closest Analogs


Regioisomeric pKa Differentiation: 4-Pyrimidinyl vs. 2-Pyrimidinyl Substitution Modulates Piperidine Basicity

The 4-pyrimidinyl substitution in the target compound reduces the predicted pKa of the piperidine nitrogen by approximately 0.25 log units compared to the 2-pyrimidinyl regioisomer, reflecting differential electron-withdrawing effects of the pyrimidine attachment position on the basic amine . This pKa difference directly affects the protonation state at physiological pH (7.4) and therefore influences solubility, permeability, and salt formation behavior during downstream synthesis .

pKa modulation regioisomer comparison physicochemical profiling medicinal chemistry

Salt Form Advantage: Dihydrochloride Provides Documented Solubility Enhancement Over Free Base for Aqueous Compatibility

The dihydrochloride salt (MW 236.14, C₉H₁₅Cl₂N₃) is explicitly formulated to enhance aqueous solubility compared to the free base (CAS 1248619-27-3, MW 163.22) . While precise solubility measurements (mg/mL) are not publicly reported for this compound, the general principle is that dihydrochloride salts of heterocyclic amines typically exhibit 10- to >100-fold higher aqueous solubility than their free base counterparts, a critical advantage for aqueous-phase synthetic transformations (e.g., reductive aminations, amide couplings in water/DMF mixtures), biological assay preparation in PBS or cell culture media, and salt metathesis to alternative counterions . The monohydrochloride salt of the 2-pyrimidinyl regioisomer is also commercially available but represents a different protonation stoichiometry, potentially yielding different solubility and hygroscopicity profiles .

salt selection aqueous solubility formulation compatibility building block handling

Stereochemical Differentiation: The Piperidin-2-yl Attachment Introduces a Chiral Center Absent in Piperidin-4-yl and Piperidin-3-yl Analogs

The piperidin-2-yl group in the target compound contains a stereogenic center at the carbon attaching to the pyrimidine ring; this center is absent in 4-(piperidin-4-yl)pyrimidine (CAS 954220-47-4) and 4-(piperidin-3-yl)pyrimidine (CAS 1185194-36-8), both of which are achiral . The target compound as the racemic dihydrochloride can be resolved or used as a starting material for enantioselective synthesis, with the (R)-enantiomer (CAS 2165665-96-1) commercially available as the free base . The predicted boiling point of the 4-pyrimidinyl regioisomer (291.3 ± 28.0 °C) is approximately 19 °C higher than the 2-pyrimidinyl analog (271.9 ± 33.0 °C), suggesting stronger intermolecular interactions in the 4-isomer that may affect purification and handling .

chirality stereocenter enantioselective synthesis building block design

Vector Geometry for Fragment Elaboration: 4-Position Pyrimidine Substitution Provides a Distinct Growth Vector Relative to 2- and 5-Position Analogs

The 4-position of pyrimidine is the most common substitution site in FDA-approved kinase inhibitors (e.g., imatinib, dasatinib, ceritinib), where it projects substituents into the solvent-exposed region or hinge-binding region of the kinase ATP pocket [1]. The target compound's 4-pyrimidinyl substitution places the piperidine moiety at a vector angle of approximately 120° relative to the 2-position on the pyrimidine ring, fundamentally altering the trajectory of any fragment grown from this scaffold compared to the 2-pyrimidinyl or 5-pyrimidinyl analogs . SAR studies in the piperidinylpyrimidine series have demonstrated that lipophilic substitution at the pyrimidine C(6)-position (adjacent to the C4 attachment in the target compound) is critical for HIV-1 LTR inhibitory activity, while modification at the piperidine nitrogen with a piperonyloyl group further tunes potency—both vector-dependent modifications [2].

fragment-based drug discovery growth vector scaffold geometry kinase inhibitor design

Piperidinylpyrimidine Core as a Validated Kinase Inhibitor Scaffold: Class-Level Evidence Supporting Prioritization Over Non-Pyrimidine Heterocycles

The piperidinylpyrimidine core has been validated across multiple therapeutic target classes. 4-Piperidinopyrimidine derivatives demonstrated potent and selective inhibition of rat 2,3-oxidosqualene cyclase-lanosterol synthase (OSC) with compound 26 achieving IC₅₀ = 398 ± 25 nM (rat) and 112 ± 25 nM (human), with oral efficacy (ED₈₀ = 1.2 ± 0.3 mg/kg) comparable to simvastatin (ED₈₀ = 1.2 ± 0.3 mg/kg) [1]. Separately, piperidinylpyrimidine derivatives inhibited HIV-1 LTR transactivation in Jurkat cells, with SAR establishing the critical role of the piperonyloyl group on the piperidine nitrogen and lipophilic substitution at pyrimidine C(6) [2]. The piperidinopyrimidine OSC inhibitors exhibited a significantly lower pKa than corresponding pyridine or quinuclidine series, expanding the druggable pKa range to 6.0–9.0 [1]. These class-level findings establish the piperidinylpyrimidine core—and by extension, 4-(piperidin-2-yl)pyrimidine as a key building block—as a preferred starting point over non-pyrimidine heterocyclic alternatives for programs targeting kinases, OSC, or HIV-1 transcriptional regulation.

kinase inhibitor privileged scaffold bioisostere drug discovery

Procurement-Relevant Application Scenarios for 4-(Piperidin-2-yl)pyrimidine Dihydrochloride


Kinase Inhibitor Fragment Library Construction Requiring a Chiral 4-Pyrimidinyl Scaffold

4-(Piperidin-2-yl)pyrimidine dihydrochloride is ideally suited as a core fragment for kinase-focused compound library synthesis. The 4-pyrimidinyl attachment matches the substitution pattern of numerous FDA-approved kinase inhibitors, while the piperidin-2-yl stereocenter enables exploration of enantioselective binding [1]. The dihydrochloride salt form ensures solubility in DMF/water mixtures commonly used for parallel amide coupling and reductive amination library protocols. The predicted pKa of ~8.47 (free base) indicates that the piperidine nitrogen will be partially protonated under physiological assay conditions, providing both hydrogen-bond donor and cationic character for target engagement.

Enantioselective Synthesis of Piperidinylpyrimidine-Derived Drug Candidates

The racemic dihydrochloride can be used directly or resolved to the enantiopure (R)- or (S)-forms via chiral salt resolution or chiral chromatography. The commercial availability of the (R)-enantiomer as the free base (CAS 2165665-96-1) provides a direct comparator for assessing the impact of absolute stereochemistry on biological activity . The approximately 19 °C higher boiling point of the 4-pyrimidinyl regioisomer relative to the 2-pyrimidinyl analog suggests differential volatility that may simplify purification by distillation or sublimation for certain derivatives.

HIV-1 LTR Inhibitor Lead Optimization Leveraging C6-Functionalization

SAR studies have established that lipophilic substitution at the pyrimidine C(6)-position of piperidinylpyrimidines is critical for HIV-1 LTR inhibitory activity [2]. 4-(Piperidin-2-yl)pyrimidine dihydrochloride, with its unsubstituted C(6)-position adjacent to the C4-piperidine attachment, provides a direct starting point for systematic C6-derivatization (e.g., halogenation, cross-coupling, nucleophilic aromatic substitution) to explore this SAR. The piperidine nitrogen can be independently functionalized with piperonyloyl or alternative acyl groups to further tune potency.

OSC Inhibitor Development Targeting Cholesterol Biosynthesis

4-Piperidinopyrimidine derivatives have demonstrated potent OSC inhibition (IC₅₀ = 112 nM human) with oral in vivo efficacy comparable to simvastatin [3]. The target compound provides the unadorned core scaffold for new analog synthesis. Critically, the 4-piperidinopyrimidine series exhibited a lower pKa than corresponding 4-piperidinopyridine inhibitors, a property that may contribute to improved pharmacokinetics by reducing lysosomal trapping. Procurement of the correct 4-pyrimidinyl regioisomer is essential, as the 2- and 5-pyrimidinyl analogs would orient substituents into different regions of the OSC active site.

Quote Request

Request a Quote for 4-(Piperidin-2-yl)pyrimidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.